N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine

Medicinal chemistry REV-ERB pharmacology Structure-activity relationship

N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (CAS 1384516-10-2) is a synthetic secondary amine characterized by a 4-chlorobenzyl group and a 5-nitrothiophene moiety linked via a methanamine bridge. It is formally classified as an analogue of GSK 4112 (G797700), a well-established REV-ERBα agonist, and serves as a key intermediate in the multi-step synthesis of advanced REV-ERB modulators, notably SR9011.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.742
CAS No. 1384516-10-2
Cat. No. B571487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
CAS1384516-10-2
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.742
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC2=CC=C(S2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H11ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,14H,7-8H2
InChIKeyJYRPCZZOPOWZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (CAS 1384516-10-2): A Critical Secondary Amine Intermediate for REV-ERB Ligand Development


N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (CAS 1384516-10-2) is a synthetic secondary amine characterized by a 4-chlorobenzyl group and a 5-nitrothiophene moiety linked via a methanamine bridge . It is formally classified as an analogue of GSK 4112 (G797700), a well-established REV-ERBα agonist, and serves as a key intermediate in the multi-step synthesis of advanced REV-ERB modulators, notably SR9011 . The compound exhibits a molecular weight of 282.75 g/mol (C₁₂H₁₁ClN₂O₂S), limited solubility in DMSO and chloroform, and requires storage at -20°C under inert atmosphere .

Why N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (CAS 1384516-10-2) Cannot Be Replaced by Generic REV-ERB Tool Compounds


REV-ERB tool compounds such as GSK 4112 (agonist, EC₅₀ = 250 nM) and GSK 2945 (antagonist, EC₅₀ = 21.5 μM mouse / 20.8 μM human) possess distinct tertiary amine structures and functional groups critical for their receptor activity. These molecules are not interchangeable with secondary amine intermediates like N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine, which lacks the tertiary amine pharmacophore and ester functionalities present in the end-stage ligands. The differences in hydrogen bond donor count, molecular weight, solubility, and thermal stability directly affect ligand-receptor interactions, cellular permeability, and experimental handling protocols—making generic substitution scientifically invalid.

Quantitative Differentiation Evidence: N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine Against Closest Structural Analogs


Hydrogen Bond Donor Count: Target Compound (1 HBD) vs GSK 4112 (0 HBD) Governs Key Pharmacophoric Interactions

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine contains a secondary amine (NH) that contributes 1 hydrogen bond donor (HBD), whereas GSK 4112 is a tertiary amine with 0 HBD . This structural distinction has profound implications for target engagement: the secondary amine can act as an H-bond donor to backbone carbonyls in the REV-ERBα ligand-binding pocket, while GSK 4112 relies solely on hydrophobic and π-stacking interactions . In the context of REV-ERB modulator design, the presence of a single HBD in the target compound enables a binding modality that is absent in GSK 4112 and its close analogs.

Medicinal chemistry REV-ERB pharmacology Structure-activity relationship

DMSO Solubility: Target Compound (Slightly Soluble) vs GSK 4112 (9.92 mg/mL) Determines In Vitro Assay Feasibility

The target compound is described as 'slightly soluble' in DMSO, whereas GSK 4112 achieves a maximum solubility of 9.92 mg/mL (25 mM) in DMSO as reported by Tocris . Sigma-Aldrich independently reports 50 mg/mL DMSO solubility for GSK 4112 . This solubility differential—estimated at >10-fold based on the qualitative 'slightly soluble' designation—impacts the preparation of concentrated stock solutions for high-throughput screening.

Assay development Solubility profiling REV-ERB screening

Thermal Stability: Melting Point >41°C (Decomposition) with -20°C Inert Atmosphere Storage vs GSK 4112 (mp 93–100°C, +4°C Storage)

The target compound exhibits a melting point of >41°C with decomposition and mandates storage at -20°C under an inert atmosphere . In contrast, GSK 4112 has a reported melting point range of 93–100°C and can be stored at +4°C . The lower thermal decomposition threshold of the target compound (>41°C dec. vs 93–100°C intact) indicates reduced thermal stability, likely attributable to the reactive secondary amine functionality.

Compound stability Storage optimization REV-ERB tool compounds

Molecular Weight: 282.75 g/mol vs 396.89 g/mol (GSK 4112) Favors Passive Membrane Permeability

With a molecular weight of 282.75 g/mol, N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine is 28.7% lighter than GSK 4112 (396.89 g/mol) . This 114.14 g/mol difference places the target compound well below the Lipinski 'rule of five' threshold of 500 g/mol, while GSK 4112, at nearly 400 g/mol, approaches a region where passive membrane permeability may be compromised. The reduced molecular weight is advantageous for CNS penetration and cellular uptake in phenotypic screening campaigns.

Drug-like properties Membrane permeability Lipinski rule of five

Key Intermediate for SR9011: Demonstrated Scalable Reductive Amination with 70 mg Target Compound Input

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine serves as the foundational building block in the synthesis of SR9011—a REV-ERBα/β agonist with IC₅₀ values of 790 nM (α) and 560 nM (β) . In a published protocol, 70 mg of the target compound was reacted with 2-naphthaldehyde (58 mg) in the presence of NaBH(OAc)₃ (106 mg) and HOAc in DCE at 0°C, yielding the SR9011 precursor after chromatographic purification . This contrasts with the alternative (E)-imine intermediate (MW 280.73), which lacks the reduced amine functionality and requires additional reduction steps prior to coupling.

Synthetic chemistry SR9011 REV-ERB agonist Building block

Optimal Application Scenarios for N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (CAS 1384516-10-2) Based on Verifiable Differentiation Evidence


In-House Synthesis of SR9011 and Structural Analogs for Circadian Rhythm Research

This compound is the direct-entry building block for synthesizing SR9011, a dual REV-ERBα/β agonist with validated in vivo circadian clock resetting activity. As demonstrated in published protocols, 70 mg of the target compound reacts cleanly with 2-naphthaldehyde via reductive amination to yield the SR9011 precursor in a single step [Section 3, Evidence Item 5]. Laboratories engaged in circadian biology and metabolic rhythm studies benefit from procuring the pre-reduced amine form rather than the imine analog, which requires additional reduction chemistry. The compound's secondary amine also permits diversification with alternative aldehydes to generate focused libraries of REV-ERB modulator candidates.

REV-ERBα Pharmacophore Mapping Using Secondary Amine Probes

The target compound's single hydrogen bond donor (secondary amine NH) provides a unique pharmacophoric feature absent in all commercial tertiary amine REV-ERB tool compounds (GSK 4112, GSK 2945, SR9011) [Section 3, Evidence Item 1]. Structural biology groups investigating the REV-ERBα ligand-binding pocket can use this compound as a minimalist probe to dissect the contribution of H-bond donor interactions to ligand recognition. Its lower molecular weight (282.75 g/mol) relative to GSK 4112 (396.89 g/mol) further supports crystallography and NMR studies where smaller ligands reduce steric complexity [Section 3, Evidence Item 4].

Cell-Based REV-ERB Assays Requiring High Passive Membrane Permeability

At 282.75 g/mol—over 28% lighter than GSK 4112—this compound is predicted to exhibit superior passive membrane permeability per the Lipinski framework [Section 3, Evidence Item 4]. For phenotypic screening campaigns where intracellular REV-ERB engagement is required at low micromolar concentrations, the reduced molecular weight may translate to enhanced cellular uptake. Researchers must account for the compound's limited DMSO solubility (slightly soluble, vs 9.92 mg/mL for GSK 4112) when preparing dosing solutions [Section 3, Evidence Item 2]; alternative vehicles such as chloroform or DMSO with sonication may be necessary.

Medicinal Chemistry Scaffold Diversification for REV-ERB Modulator Libraries

As a secondary amine with a free NH handle, the target compound is uniquely suited for parallel derivatization—reductive amination, acylation, or sulfonylation—to generate diverse tertiary amine libraries. This contrasts with GSK 4112 and GSK 2945, which are already fully substituted tertiary amines unsuitable for further amine-directed diversification. Procurement of this intermediate enables combinatorial expansion of REV-ERB chemical space, directly supporting hit-to-lead and lead optimization programs in metabolic disease and oncology indications where REV-ERB modulation has demonstrated therapeutic potential.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.